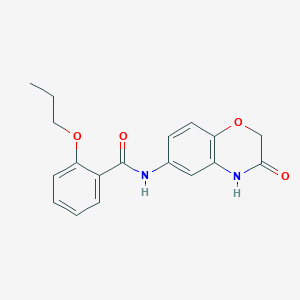![molecular formula C27H27N3O2 B14983472 1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B14983472.png)
1-(4-ethylphenyl)-4-[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring, a benzodiazole moiety, and substituted phenyl groups
Preparation Methods
The synthesis of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzodiazole ring.
Substitution Reactions: The benzodiazole intermediate is then subjected to substitution reactions with 4-ethylphenyl and 4-methoxyphenylmethyl groups using suitable reagents and catalysts.
Cyclization: The final step involves the cyclization of the substituted benzodiazole intermediate with a pyrrolidin-2-one precursor under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed for purification and analysis.
Chemical Reactions Analysis
1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Scientific Research Applications
1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives and pyrrolidin-2-one compounds. Similar compounds include:
1-(4-Methylphenyl)-4-{1-[(4-Methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Differing by the presence of a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-4-{1-[(4-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one: Differing by the presence of a hydroxy group instead of a methoxy group.
The uniqueness of 1-(4-ETHYLPHENYL)-4-{1-[(4-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C27H27N3O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H27N3O2/c1-3-19-8-12-22(13-9-19)29-18-21(16-26(29)31)27-28-24-6-4-5-7-25(24)30(27)17-20-10-14-23(32-2)15-11-20/h4-15,21H,3,16-18H2,1-2H3 |
InChI Key |
WHMVREDAKHGZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(butylsulfanyl)-1-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983397.png)

![2-Methyl-1-{4-[2-methyl-6-(piperidin-1-YL)pyrimidin-4-YL]piperazin-1-YL}propan-1-one](/img/structure/B14983403.png)
![furan-2-yl{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B14983408.png)
![2-Phenoxy-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14983409.png)
![2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14983427.png)
![4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14983429.png)
![4-butoxy-N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B14983430.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B14983434.png)
![4-[(2-chlorobenzyl)sulfanyl]-1-cyclopentyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14983447.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)butanamide](/img/structure/B14983454.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14983470.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-methylbutanamide](/img/structure/B14983475.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B14983477.png)
